molecular formula C21H19N5O4S B2819147 S516 CAS No. 1016543-77-3

S516

Cat. No.: B2819147
CAS No.: 1016543-77-3
M. Wt: 437.5 g/mol
InChI Key: OJZSPKKXYGZDRQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

S516 is synthesized through a series of chemical reactions involving the modification of benzophenone analogs. The B ring of the benzophenone is replaced by a carbonyl group, resulting in the formation of this compound

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced chemical reactors and purification techniques such as chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

S516 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified chemical structures and potentially enhanced biological activities .

Scientific Research Applications

S516 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study tubulin polymerization and microtubule dynamics.

    Biology: Investigated for its effects on cell cycle regulation and apoptosis in various cell lines.

    Medicine: Explored as a potential anticancer agent due to its ability to disrupt microtubule assembly and induce cell cycle arrest.

    Industry: Utilized in the development of new anticancer drugs and therapeutic agents

Mechanism of Action

S516 exerts its effects by inhibiting tubulin polymerization, leading to the disruption of microtubule assembly. This results in cell cycle arrest at the G2/M phase and the formation of abnormal mitotic spindles. The compound also acts as a vascular disrupting agent, enhancing its antitumor activity by targeting tumor neovasculature .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its dual mechanism of action as both a tubulin polymerization inhibitor and a vascular disrupting agent. This dual functionality enhances its efficacy as an anticancer agent, making it a valuable compound in cancer research and therapy .

Properties

IUPAC Name

[4-(2-amino-1,3-thiazol-4-yl)-2-(1,2,4-triazol-1-yl)phenyl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4S/c1-28-17-7-13(8-18(29-2)20(17)30-3)19(27)14-5-4-12(15-9-31-21(22)25-15)6-16(14)26-11-23-10-24-26/h4-11H,1-3H3,(H2,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZSPKKXYGZDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=C(C=C(C=C2)C3=CSC(=N3)N)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016543-77-3
Record name S-516
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RQB78ZFF4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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